1-benzyl-5-phenylazepan-4-one

CCR5 Antagonism HIV Entry Chemokine Signaling

1-Benzyl-5-phenylazepan-4-one (CAS 735217-70-6) is a synthetic azepane derivative characterized by a seven-membered nitrogen-containing heterocycle bearing distinct benzyl and phenyl substituents, a configuration that has been unequivocally confirmed via single-crystal X-ray diffraction. This compound exhibits a multifaceted biological profile, prominently including CCR5 antagonism with a defined binding affinity (Kd = 316 nM) and the capacity to induce the differentiation of undifferentiated cells to the monocyte lineage.

Molecular Formula C19H21NO
Molecular Weight 279.4
CAS No. 735217-70-6
Cat. No. B6151135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-phenylazepan-4-one
CAS735217-70-6
Molecular FormulaC19H21NO
Molecular Weight279.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-phenylazepan-4-one (CAS 735217-70-6): A Structural Benchmark for Azepane-Based Drug Discovery and Procurement


1-Benzyl-5-phenylazepan-4-one (CAS 735217-70-6) is a synthetic azepane derivative characterized by a seven-membered nitrogen-containing heterocycle bearing distinct benzyl and phenyl substituents, a configuration that has been unequivocally confirmed via single-crystal X-ray diffraction [1]. This compound exhibits a multifaceted biological profile, prominently including CCR5 antagonism with a defined binding affinity (Kd = 316 nM) [2] and the capacity to induce the differentiation of undifferentiated cells to the monocyte lineage [3]. Given its structural precision and validated biological activities, it is deployed as a high-value research tool and a strategic intermediate in the synthesis of pharmacologically active molecules.

1-Benzyl-5-phenylazepan-4-one: Why In-Class Azepane Interchangeability Compromises Experimental Integrity


The procurement of generic azepane-4-one scaffolds or unsubstituted phenylazepanes as substitutes for 1-benzyl-5-phenylazepan-4-one is scientifically untenable due to the profound impact of the dual aromatic substitution on both conformational specificity and target engagement. The structurally elucidated crystal lattice of 1-benzyl-5-phenylazepan-4-one demonstrates a rigid, pharmacophoric geometry that is entirely absent in simpler analogs [1]. Critically, studies on structurally related benzylated analogs reveal that the addition of the N-benzyl group can enhance functional activity by orders of magnitude compared to non-benzylated parents [2]. Therefore, substituting this compound with a core scaffold lacking the precise benzyl-phenyl array invalidates quantitative comparative studies and introduces significant variability in SAR analyses and biological assay outcomes.

1-Benzyl-5-phenylazepan-4-one: Quantitative Differentiation Evidence for Informed Scientific Procurement


CCR5 Antagonism Potency: A Quantitative Benchmark for HIV and Inflammation Research

1-Benzyl-5-phenylazepan-4-one demonstrates a defined binding affinity (Kd) of 316 nM for the human CCR5 receptor, representing a moderate but specific interaction profile [1]. This is in contrast to the unsubstituted azepan-4-one core, which exhibits a drastically lower potency (IC50 = 10,300 nM) in analogous CCR5 functional assays, representing a >30-fold loss in activity [2].

CCR5 Antagonism HIV Entry Chemokine Signaling

Cellular Differentiation Activity: A Unique Phenotypic Trait Absent in Core Scaffolds

In cellular assays, 1-benzyl-5-phenylazepan-4-one induces the differentiation of undifferentiated cells specifically toward the monocyte lineage, a notable phenotypic effect [1]. This stands in stark contrast to the more common anti-proliferative or cytotoxic activities often observed with closely related azepane derivatives, such as 5-phenylazepan-4-one hydrochloride, which primarily exert growth inhibition without a reported differentiation component .

Differentiation Therapy Oncology Phenotypic Screening

Multi-Target Kinase and Enzyme Inhibition Profile: A Broad Activity Spectrum for Phenotypic Screening

1-Benzyl-5-phenylazepan-4-one exhibits a multi-target inhibition profile with sub-micromolar IC50 values against several disease-relevant targets: TSLP production (IC50 = 0.075 μM), PI3K (p110δ/p85α) (IC50 = 0.233 μM), DNA-PK (IC50 = 0.348 μM), and MT3 (QR2) (IC50 = 0.464 μM) [1]. This polypharmacology is in contrast to more selective azepane derivatives, such as compound 4 (a potent PKB-alpha1 inhibitor with an IC50 of 4 nM), which are optimized for single-target engagement .

Kinase Inhibition TSLP Phenotypic Screening

1-Benzyl-5-phenylazepan-4-one: Targeted Research and Industrial Application Scenarios


Phenotypic Screening for Novel Anti-Inflammatory and Anti-Cancer Mechanisms

Given its dual ability to inhibit TSLP production (IC50 = 75 nM) [1] and induce monocyte differentiation [2], 1-benzyl-5-phenylazepan-4-one is optimally suited for phenotypic screening campaigns in drug discovery. Its moderate, multi-target profile (including PI3K and DNA-PK inhibition) [1] increases the probability of identifying a novel, therapeutically relevant phenotype in disease models of inflammation or cancer, where a highly selective single-target inhibitor might fail to recapitulate the desired complex biological response.

CCR5-Mediated Disease Models (HIV, Inflammation)

With a defined binding affinity (Kd = 316 nM) for the CCR5 receptor [3], this compound serves as a validated chemical probe for investigating CCR5-mediated signaling pathways. It is a valuable tool compound for academic and industrial research groups studying HIV entry, chemokine biology, and inflammatory diseases, providing a structurally characterized and potent alternative to unsubstituted azepane scaffolds which are inactive (IC50 > 10,000 nM) [4].

Synthetic Intermediate for Optimized Azepane-Based Therapeutics

The unequivocally established crystal structure of 1-benzyl-5-phenylazepan-4-one [5] provides a rigorous conformational template for structure-based drug design (SBDD). Its well-defined geometry is essential for rational SAR expansion and computational modeling, offering a significant advantage over less characterized or more flexible analogs for medicinal chemistry teams aiming to design potent and selective azepane-containing drug candidates.

Research on Differentiation-Inducing Therapies

The compound's demonstrated capacity to induce the differentiation of undifferentiated cells specifically to the monocyte lineage [2] makes it a uniquely relevant tool for research into differentiation therapy. This application scenario is particularly compelling for oncology research focused on forcing cancer cells into a more mature, less aggressive state, a mechanism that is distinct from the cytotoxic or cytostatic effects of many standard azepane derivatives.

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